molecular formula C18H22ClN3O B13747935 2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-phenyl-4(1H)-quinazolinone hydrochloride CAS No. 3528-71-0

2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-phenyl-4(1H)-quinazolinone hydrochloride

Cat. No.: B13747935
CAS No.: 3528-71-0
M. Wt: 331.8 g/mol
InChI Key: TTXGIDHCBRWSBU-UHFFFAOYSA-N
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Description

1-(2-Dimethylaminoethyl)-2-phenyl-2,3-dihydroquinazolin-4-onehydrochloride is a complex organic compound with a unique structure that combines a quinazolinone core with a dimethylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Dimethylaminoethyl)-2-phenyl-2,3-dihydroquinazolin-4-onehydrochloride typically involves a multi-step process. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the dimethylaminoethyl side chain. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Dimethylaminoethyl)-2-phenyl-2,3-dihydroquinazolin-4-onehydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinazolinone derivatives.

Scientific Research Applications

1-(2-Dimethylaminoethyl)-2-phenyl-2,3-dihydroquinazolin-4-onehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Dimethylaminoethyl)-2-phenyl-2,3-dihydroquinazolin-4-onehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Dimethylaminoethyl chloride: A related compound with similar structural features.

    2-Dimethylaminoethyl methacrylate: Another related compound with applications in polymer chemistry.

Uniqueness

1-(2-Dimethylaminoethyl)-2-phenyl-2,3-dihydroquinazolin-4-onehydrochloride is unique due to its specific combination of a quinazolinone core and a dimethylaminoethyl side chain. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

3528-71-0

Molecular Formula

C18H22ClN3O

Molecular Weight

331.8 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]-2-phenyl-2,3-dihydroquinazolin-4-one;hydrochloride

InChI

InChI=1S/C18H21N3O.ClH/c1-20(2)12-13-21-16-11-7-6-10-15(16)18(22)19-17(21)14-8-4-3-5-9-14;/h3-11,17H,12-13H2,1-2H3,(H,19,22);1H

InChI Key

TTXGIDHCBRWSBU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(NC(=O)C2=CC=CC=C21)C3=CC=CC=C3.Cl

Origin of Product

United States

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